molecular formula C12H11Cl2NO4S B2925859 2-Chloro-5-(4,4-dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride CAS No. 927999-24-4

2-Chloro-5-(4,4-dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride

Cat. No.: B2925859
CAS No.: 927999-24-4
M. Wt: 336.18
InChI Key: YNKFWGKAAVYVLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(4,4-dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride is a complex organic compound featuring a benzoyl chloride group substituted with a chloro group and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4,4-dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride typically involves multiple steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions to form the corresponding thiazolidinone derivative.

    Introduction of the Benzoyl Chloride Group: The thiazolidinone derivative is then reacted with 2-chloro-5-benzoyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the benzoyl chloride moiety can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.

    Oxidation and Reduction: The thiazolidinone ring can be oxidized or reduced under specific conditions to form different derivatives, potentially altering the compound’s reactivity and applications.

    Hydrolysis: The benzoyl chloride group can be hydrolyzed to form the corresponding benzoic acid derivative.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Bases: Pyridine, triethylamine

Major Products

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    Benzoic Acid Derivatives: Formed by hydrolysis

Scientific Research Applications

Chemistry

In organic synthesis, 2-Chloro-5-(4,4-dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The thiazolidinone ring is known for its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its derivatives for potential therapeutic uses.

Industry

In the materials science field, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of advanced materials.

Mechanism of Action

The biological activity of 2-Chloro-5-(4,4-dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride is primarily due to its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(4,4-dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoic acid
  • 2-Chloro-5-(4,4-dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzamide
  • 2-Chloro-5-(4,4-dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzyl alcohol

Uniqueness

What sets 2-Chloro-5-(4,4-dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both the chloro and benzoyl chloride groups allows for a wide range of chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO4S/c1-12(2)6-20(18,19)15(11(12)17)7-3-4-9(13)8(5-7)10(14)16/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKFWGKAAVYVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.